![molecular formula C9H11ClFNS B060505 2-(2-Chloro-6-fluorobenzylthio)ethylamine CAS No. 175136-76-2](/img/structure/B60505.png)
2-(2-Chloro-6-fluorobenzylthio)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-Chloro-6-fluorobenzylthio)ethylamine often involves multi-step chemical reactions, including Knoevenagel condensation, Gabriel synthesis, and other specific reactions tailored to introduce or modify functional groups such as chloro, fluoro, and thioethylamine groups. For instance, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized using Knoevenagel condensation, highlighting a method that might be adapted for synthesizing related compounds (Kumar et al., 2016). Gabriel synthesis is another method used for synthesizing compounds with similar functional groups, demonstrating the diversity of synthetic approaches (Zhang Guang-gui, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is determined through techniques like X-ray diffraction, which provides insights into their crystal system, space group, and conformation about certain bonds. These structural insights are crucial for understanding the compound's reactivity and interactions (Sindt-Josem & Mackay, 1981).
Chemical Reactions and Properties
Chemical reactions involving chloro, fluoro, and thioethylamine groups can include substitutions, cyclizations, and condensations, each affecting the compound's properties and potential applications. For example, the fluorine atom's presence can significantly influence the molecule's reactivity and interactions with biological systems, as seen in various studies on fluorinated compounds (Mayorkas et al., 2016).
Scientific Research Applications
Fast Ethylamine Gas Sensing : A study by Lee, Gwon, Son, and Kim (2012) demonstrated the fast ethylamine gas sensing of poly(acrylonitrile)nanofiber loaded with 2-chloro-3,5-dinitrobenzotrifluoride (CDBF), exploiting intermolecular charge-transfer complexation for rapid detection of ethylamine gas within 0.4 seconds (Lee, Gwon, Son, & Kim, 2012).
HIV-1 Inhibition : Rotili et al. (2014) explored the effects of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones in HIV-1 infected cells and HIV-1 reverse transcriptase (RT) assays. Their study indicated significant inhibitory activity against HIV-1, highlighting the potential of these compounds in antiviral therapy (Rotili et al., 2014).
Antitrypanosomal Activity : Amin, Adhikari, Bhargava, Jha, and Gayen (2017) focused on the antitrypanosomal activity of thiazol-2-ethylamines for treating sleeping sickness. Their research emphasized the importance of molecular fingerprints like N-piperidinyl and 2-fluorophenyl functions for higher antitrypanosomal activity (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).
Synthesis and In Vitro Cytotoxicity of Gold(I) Complexes : Sulaiman et al. (2016) synthesized Gold(I) complexes involving 2-(diphenylphosphanyl)ethylamine and evaluated their anticancer activity against various cancer cell lines. The study indicated significant in vitro cytotoxicity, positioning these complexes as potential anticancer agents (Sulaiman et al., 2016).
Thrombin Inhibition : Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, and Lu (2007) investigated 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Their research revealed that these compounds are highly effective in inhibiting thrombin, a crucial enzyme in blood coagulation (Lee et al., 2007).
Anti-Helicobacter pylori Activity : Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, and Foroumadi (2009) synthesized 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles and tested their anti-Helicobacter pylori activity. Compound 6l, containing the 2-chloro-6-fluorobenzylthio moiety, was identified as the most potent compound in this series (Mohammadhosseini et al., 2009).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNS/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3H,4-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNHPOGBBNRNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371438 | |
Record name | 2-(2-Chloro-6-fluorobenzylthio)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorobenzylthio)ethylamine | |
CAS RN |
175136-76-2 | |
Record name | 2-[[(2-Chloro-6-fluorophenyl)methyl]thio]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-6-fluorobenzylthio)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175136-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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